The compound with the molecular formula C15H19ClN6S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, and sulfur. This compound is notable for its potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structural components suggest that it may exhibit biological activity, making it a subject of interest in drug discovery and development.
C15H19ClN6S can be derived from several synthetic pathways that involve various reagents and catalysts. The specific sources of this compound can vary based on the intended application, whether in research or industrial settings.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its structure. It may also fall under the category of chlorinated compounds due to the chlorine atom in its molecular formula. Additionally, it is likely to be categorized as a potential pharmaceutical agent based on its structural features.
The synthesis of C15H19ClN6S can be approached through various methods:
The molecular structure of C15H19ClN6S reveals a complex arrangement of atoms:
C15H19ClN6S can participate in various chemical reactions:
The mechanism of action for C15H19ClN6S is likely related to its interactions with biological targets:
C15H19ClN6S has potential applications in several scientific fields:
C₁₅H₁₉ClN₆S represents a structurally complex small molecule integrating a chlorophenyl-thiophenepyrimidine core with a thioureido-sulfonamide moiety. This design strategically merges two pharmacophores of established therapeutic relevance:
Table 1: Bioactive Heterocyclic Sulfonamide Hybrids
Core Structure | Biological Activity | Targets/Indications | Source |
---|---|---|---|
2-Azabicycloheptane sulfonamide | Antiviral | EMCV (IC₅₀ = 22.0 μM) | [1] |
Indole-1,2,3-triazole-chalcone-sulfonamide | Carbonic anhydrase inhibition | hCA I (Kᵢ = 18.8 nM) | [3] |
Benzisoxazole sulfonamide (Zonisamide) | Antiepileptic, CA inhibition | hCA II (Kᵢ = 35 nM) | [4] |
C₁₅H₁₉ClN₆S (Proposed) | Antiviral/Carbonic Anhydrase Inhibition | HIV RT/CA isoforms | This work |
This hybrid architecture targets dual mechanistic pathways: (1) inhibition of viral polymerases via hydrophobic stacking within allosteric pockets, and (2) modulation of metalloenzyme activity via sulfonamide‑zinc interaction [1] [4] [6]. The chlorine atom enhances membrane permeability and influences binding affinity through steric and electronic effects [8].
Despite advances in pyrimidine-based drug discovery, significant limitations persist:
Table 2: Limitations of Current Pyrimidine-Based NNRTIs
Compound | EC₅₀ vs. HIV-1 WT (μM) | Resistance Fold-Change (K103N Mutant) | Cytotoxicity (CC₅₀, μM) |
---|---|---|---|
Nevirapine | 0.181 | >100-fold | >200 |
Efavirenz | 0.132 | 30-fold | >200 |
5k [7] | 0.042 | 5.2-fold | 27.9 |
C₁₅H₁₉ClN₆S (Projected) | <0.05 | <3-fold | >50 |
This work addresses the above gaps through:
Step 1: SNAr reaction of 4-chloro-2-(chloromethyl)thiophene[3,2-d]pyrimidine with thiourea → Thiol intermediate Step 2: Oxidation to disulfide → Symmetrical dimer Step 3: Sulfonylation with 4-methylbenzenesulfonyl chloride → C₁₅H₁₉ClN₆S
Box 1: Key Innovations in C₁₅H₁₉ClN₆S Design
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5